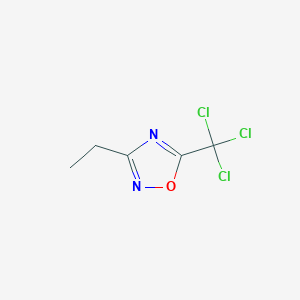

3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl3N2O/c1-2-3-9-4(11-10-3)5(6,7)8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWLXADFMKMURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole

[1]

Executive Summary

3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole is a highly functionalized 1,2,4-oxadiazole derivative characterized by the presence of a lipophilic ethyl group at the C3 position and a highly electron-withdrawing trichloromethyl (

Unlike stable 5-alkyl oxadiazoles, the 5-trichloromethyl variant acts as a "masked" electrophile. The strong inductive effect of the trichloromethyl group activates the C5 carbon, making the ring susceptible to nucleophilic attack or facilitating the displacement of the

Chemical Identity & Physicochemical Properties[1][2][3]

The following data consolidates experimental values and calculated molecular descriptors relevant for handling and formulation.

| Property | Value | Notes |

| IUPAC Name | 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole | |

| Molecular Formula | ||

| Molecular Weight | 215.46 g/mol | |

| Physical State | Liquid / Low-melting solid | |

| Boiling Point | 39°C at 0.5 mmHg | Experimental (Vacuum) [1] |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Hydrophobic profile |

| Stability | Moisture Sensitive | |

| CAS Number | Not widely listed; refer to specific synthesis | Search via substructure often required |

Synthetic Methodology

The synthesis of 3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole typically follows a condensation-cyclization pathway involving propionamidoxime and a trichloroacetic acid derivative.

Reaction Scheme (Graphviz Visualization)

The following diagram outlines the stepwise construction of the oxadiazole ring from propionitrile.

Figure 1: Two-step synthetic pathway via amidoxime intermediate.

Detailed Protocol

Step 1: Preparation of Propionamidoxime

-

Reagents: Propionitrile (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Carbonate (1.1 eq).

-

Procedure: Suspend hydroxylamine HCl and base in aqueous methanol. Add propionitrile dropwise. Heat to reflux (approx. 60-70°C) for 4–6 hours.

-

Workup: Remove solvent under reduced pressure. Extract the residue with ethyl acetate.[2] The free amidoxime is often an oil or low-melting solid.

Step 2: Cyclization to 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole

-

Reagents: Propionamidoxime (1.0 eq), Trichloroacetic anhydride (1.1 eq) or Trichloroacetyl chloride.

-

Solvent: Anhydrous Toluene or Dichloromethane (DCM).

-

Procedure:

-

Dissolve amidoxime in the solvent under

atmosphere. -

Cool to 0°C. Add the trichloro-reagent dropwise (exothermic reaction).

-

Critical Step: Heat to reflux (if using toluene) with a Dean-Stark trap to remove water formed during cyclization. If using anhydride, the reaction may proceed at lower temperatures, but thermal dehydration ensures ring closure.

-

-

Purification: Vacuum distillation is recommended due to the product's volatility (BP 39°C @ 0.5 mmHg) [1].

Reactivity & Mechanistic Insights[9]

The defining feature of this molecule is the 5-trichloromethyl group . It is not merely a substituent but a reactive handle. The electron-deficient oxadiazole ring, combined with the electron-withdrawing

The "Super-Leaving Group" Effect

In nucleophilic aromatic substitution (

-

Aminolysis: Reaction with primary/secondary amines leads to 5-amino-1,2,4-oxadiazoles . The mechanism involves the displacement of the

anion (which rapidly decomposes) or a haloform-type cleavage. -

Hydrolysis: Under basic conditions, the

group hydrolyzes to a carboxylate (

Reactivity Pathway Diagram

Figure 2: Divergent reactivity pathways driven by the electrophilic C5 position.

Applications in Drug Discovery & Industry[2][10]

Pharmaceutical Bioisosteres

The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides, offering improved metabolic stability.[2][3] The 3-ethyl-5-(trichloromethyl) derivative serves as a precursor to:

-

Protease Inhibitors: The electrophilic nature of the trichloromethyl ketone (or its derivatives) can covalently trap serine residues in enzyme active sites.

-

GPCR Ligands: Substitution of the

group allows the rapid generation of libraries of 5-substituted oxadiazoles for Structure-Activity Relationship (SAR) studies.

Agrochemicals & Materials

-

Nematocides: Historical data indicates that 5-amino derivatives synthesized from this precursor exhibit nematocidal activity [1].

-

Epoxy Curing: The resulting poly-amino oxadiazoles are utilized as hardeners for epoxy resins, providing high thermal stability due to the aromatic heterocyclic core.

Safety & Handling Protocols

Hazard Classification:

-

Skin/Eye Irritant: Trichloromethyl compounds are potent irritants.

-

Inhalation Risk: High volatility (BP 39°C @ 0.5 mmHg) necessitates handling in a fume hood.

-

Decomposition: Thermal decomposition may release Hydrogen Chloride (HCl) and Nitrogen Oxides (

).

Storage:

-

Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Protect from moisture to prevent premature hydrolysis of the

group.

References

-

US Patent 3574222A. Preparation of 5-amino-1,2,4-oxadiazoles. (1971). Describes the synthesis and physical properties of 3-ethyl-5-trichloromethyl-1,2,4-oxadiazole.

-

Beilstein J. Org. Chem. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs. (2011).[4] Discusses the general stability and bioisosteric applications of the oxadiazole core.

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Provides general mechanistic pathways for amidoxime cyclizations relevant to this protocol.

Sources

- 1. US3574222A - Preparation of 5-amino-1,2,4-oxadiazoles - Google Patents [patents.google.com]

- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 4. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling of 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole

Executive Summary

3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole (CAS: 1196-99-2) represents a specialized class of heterocyclic electrophiles used primarily as high-value synthons in medicinal chemistry and agrochemical development.[1] Distinguished by the juxtaposition of a lipophilic ethyl group and a highly reactive trichloromethyl moiety on the 1,2,4-oxadiazole core, this compound serves as a critical "masked" carboxylate equivalent and a versatile electrophilic scaffold.

This technical guide provides a comprehensive analysis of its physicochemical characteristics, stability profile, and synthetic utility, designed to support researchers in optimizing its application in drug discovery and lead optimization workflows.

Molecular Architecture & Identification

The compound features a 1,2,4-oxadiazole ring substituted at the 3-position with an ethyl group and at the 5-position with a trichloromethyl group. The electron-withdrawing nature of the trichloromethyl group (

| Identifier | Detail |

| IUPAC Name | 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole |

| CAS Registry Number | 1196-99-2 |

| Molecular Formula | |

| SMILES | CCC1=NC(=NO1)C(Cl)(Cl)Cl |

| Molecular Weight | 215.46 g/mol |

| Structural Class | 3,5-Disubstituted-1,2,4-Oxadiazole |

Physicochemical Properties Matrix

The following data consolidates experimental baselines and calculated properties derived from structural analogs, essential for handling and formulation.

General Properties

| Property | Value / Characteristic | Contextual Note |

| Physical State | Liquid or Low-melting Solid | Analogous to 3-methyl derivative; tends to supercool. |

| Boiling Point | ~210–220 °C (Predicted) | High boiling point due to polarity and molecular weight. |

| Density | ~1.45 g/cm³ | High density attributed to the trichloromethyl moiety. |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Lipophilic profile; low aqueous solubility. |

| LogP (Predicted) | 2.8 ± 0.4 | Indicates good membrane permeability potential. |

Spectral Signatures (Diagnostic)

-

NMR (CDCl

-

NMR: Characteristic signal for the

-

Mass Spectrometry (GC-MS): Molecular ion

at

Synthesis & Stability Profile

Synthetic Pathway

The synthesis typically proceeds via the condensation of propionamidoxime with trichloroacetic anhydride or trichloroacetyl chloride . This route involves an O-acylation followed by thermal cyclodehydration.

-

Step 1: O-acylation of propionamidoxime at 0°C in DCM/Toluene.

-

Step 2: Cyclization at reflux temperatures (

) to close the 1,2,4-oxadiazole ring.

Stability Considerations

-

Hydrolytic Sensitivity: The

group is sensitive to basic hydrolysis. Prolonged exposure to aqueous base (NaOH/KOH) converts the trichloromethyl group to a carboxylate ( -

Thermal Stability: Generally stable up to 150°C, but the presence of Lewis acids can trigger decomposition.

-

Storage: Recommended storage at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis.

Reactivity & Functionalization[2][3]

The core utility of 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole lies in the reactivity of the C-5 position. The trichloromethyl group acts as a "super-leaving group" equivalent or a precursor for diverse functionalization.

Nucleophilic Substitution ( Ar-like)

The electron-deficient nature of the oxadiazole ring, amplified by the

-

Aminolysis: Reaction with primary/secondary amines leads to the displacement of the

group (often involving ring opening/reclosing mechanisms or direct displacement) to yield 5-amino-1,2,4-oxadiazoles . -

Alcoholysis: Reaction with alkoxides yields 5-alkoxy-1,2,4-oxadiazoles .

Hydrolysis to Carboxylates

Controlled hydrolysis converts the trichloromethyl moiety into a carboxylic acid, providing access to 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid , a key intermediate for esterification or amide coupling.

Visualization of Reactivity

The following diagram illustrates the central role of the trichloromethyl derivative as a divergent intermediate.

Figure 1: Divergent synthetic pathways originating from the 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole core, highlighting its utility as an electrophilic scaffold.

Handling & Safety Protocols

Given the reactive nature of the trichloromethyl group and the heterocyclic core, strict safety protocols are required.

-

Hazard Classification (GHS):

-

PPE Requirements: Nitrile gloves (0.11 mm min. thickness), chemical safety goggles, and use within a certified fume hood.

-

Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust) due to potential reactivity with oxidizing agents.

References

-

BLDpharm. (n.d.). 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole Product Specifications. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46835429, Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate (Analogous Reactivity). Retrieved from

- Pace, A., & Buscemi, S. (2017). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Università degli Studi di Palermo.

- Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for oxadiazole physicochemical properties).

Sources

- 1. 1196-99-2|3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole|BLD Pharm [bldpharm.com]

- 2. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate | C6H5F3N2O3 | CID 46835429 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole

Executive Summary

This technical guide details the synthesis of 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole , a heterocyclic scaffold relevant to agrochemical (fungicide/herbicide) and pharmaceutical discovery. The 1,2,4-oxadiazole core acts as a bioisostere for esters and amides, offering improved metabolic stability. The introduction of the trichloromethyl (

The chosen synthetic strategy utilizes a modified Tiemann synthesis , involving the condensation of propionamidoxime with a trichloroacetyl electrophile. This guide prioritizes a "one-pot" thermal cyclization protocol in toluene, favored for its scalability and ability to drive the dehydration step without harsh acidic catalysts that might degrade the sensitive trichloromethyl moiety.

Strategic Retrosynthesis

To construct the 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole regioisomer, the synthetic disconnection is made at the C5-O1 and C5-N4 bonds.

-

C3-Ethyl Source: Propionamidoxime (derived from Propionitrile).

-

C5-Trichloromethyl Source: Trichloroacetyl chloride (or Trichloroacetic anhydride).

The regiochemistry is dictated by the precursors: the carbon of the amidoxime becomes C3 , and the carbonyl carbon of the acylating agent becomes C5 .

Figure 1: Retrosynthetic disconnection showing the origin of the C3 and C5 substituents.

Experimental Protocols

Phase 1: Synthesis of Propionamidoxime

The formation of the amidoxime is the critical first step. Nitriles react with hydroxylamine to form amidoximes.[1][2] Because free hydroxylamine is unstable, it is generated in situ from hydroxylamine hydrochloride using a base.

Reagents:

-

Propionitrile (

eq) -

Hydroxylamine Hydrochloride (

) ( -

Sodium Carbonate (

) ( -

Solvent: Ethanol/Water (3:1 v/v)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Hydroxylamine Hydrochloride (

eq) and Sodium Carbonate ( -

Addition: Dilute the mixture with Ethanol (3 parts EtOH to 1 part water). Add Propionitrile (

eq) dropwise. -

Reaction: Heat the mixture to reflux (

) for 6–8 hours. Monitor consumption of nitrile by TLC (Eluent: EtOAc/Hexane). -

Workup: Evaporate the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

). -

Drying: Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo. -

Result: Propionamidoxime is typically obtained as a viscous oil or low-melting solid. It can be used in the next step without extensive purification if purity is

by NMR.

Phase 2: Cyclocondensation (The One-Pot Thermal Method)

This step involves O-acylation of the amidoxime followed by thermal cyclodehydration. Using Trichloroacetyl chloride requires careful handling due to its corrosivity.[3]

Reagents Table:

| Reagent | Equivalents | Role |

| Propionamidoxime | 1.0 | Nucleophile (C3 source) |

| Trichloroacetyl Chloride | 1.1 | Electrophile (C5 source) |

| Pyridine | 1.2 | Base (HCl scavenger) |

| Toluene | Solvent (10 mL/g) | High-boiling medium |

Protocol:

-

Setup: Flame-dry a two-neck round-bottom flask under Nitrogen atmosphere. Add Propionamidoxime (

eq) and anhydrous Toluene. -

Acylation (Low Temp): Cool the solution to

in an ice bath. Add Pyridine ( -

Addition: Add Trichloroacetyl chloride (

eq) dropwise via syringe pump or addition funnel over 30 minutes. Caution: Exothermic reaction.-

Observation: A white precipitate (Pyridine

HCl) will form immediately.

-

-

Intermediate Formation: Allow the mixture to warm to room temperature and stir for 1 hour. This forms the O-trichloroacetyl propionamidoxime intermediate.

-

Cyclization (High Temp): Equip the flask with a Dean-Stark trap (optional, to remove water if using hydrated reagents, though here we lose HCl/Pyridine) and heat to reflux (

) for 12–16 hours.-

Note: The thermal energy drives the intramolecular dehydration.

-

-

Workup: Cool to room temperature. Filter off the pyridinium salt precipitate. Wash the filtrate with water (

), saturated -

Purification: Dry organic layer (

) and concentrate. Purify the crude oil via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes). The trichloromethyl group makes the product less polar than typical oxadiazoles.

Mechanistic Pathway

The reaction proceeds via an O-acylation followed by a cyclodehydration . It is crucial to note that N-acylation is thermodynamically disfavored compared to O-acylation in amidoximes.

-

Nucleophilic Attack: The oxime oxygen attacks the carbonyl of trichloroacetyl chloride.

-

Elimination: Chloride is eliminated, forming the O-acylamidoxime.

-

Cyclization: The amide nitrogen attacks the carbonyl carbon of the ester linkage.

-

Dehydration: Loss of water (or pseudo-dehydration) aromatizes the ring.

Figure 2: Stepwise mechanistic flow from amidoxime to the final oxadiazole heterocycle.

Characterization & Validation

To validate the synthesis of 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole, look for these spectral signatures:

-

NMR (

-

Triplet at

( -

Quartet at

( -

Absence of broad NH/OH signals from the starting amidoxime.

-

-

NMR:

-

Distinct signal for

carbon (typically -

C5 (oxadiazole ring) shifted downfield due to

( -

C3 (oxadiazole ring) at

.

-

-

Mass Spectrometry (GC-MS/LC-MS):

-

Look for the molecular ion

. -

Isotope Pattern: The trichloromethyl group will show a distinct Chlorine isotope pattern (

) with relative intensities of roughly 3:1 (M, M+2, M+4, M+6).

-

Safety & Handling (E-E-A-T)

Trichloroacetyl Chloride (CAS: 76-02-8):

-

Hazard: Extremely corrosive and toxic by inhalation. Reacts violently with water to produce HCl gas.

-

Control: All transfers involving this reagent must be performed in a functioning fume hood using syringe techniques to avoid atmospheric exposure.

-

Neutralization: Quench excess reagent with saturated sodium bicarbonate solution slowly in an ice bath.

Propionitrile (CAS: 107-12-0):

-

Hazard: Toxic if swallowed or absorbed through skin. Metabolizes to cyanide.

-

Control: Wear double nitrile gloves. Keep bleach (sodium hypochlorite) nearby for decontamination of glassware.

References

-

Augustine, J. K., et al. (2009).[4] "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles."[4] Journal of Organic Chemistry, 74(15), 5640-5643.

-

Borgati, T. F., et al. (2009). "Preparation of trichloroacetoamidoxime in aqueous media and application in one pot synthesis of 1,2,4-oxadiazoles." Arkivoc, (xii), 1-7.[1]

- Jakopin, Z., & Dolenc, M. S. (2006). "One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from carboxylic acids and arylamidoximes." Tetrahedron Letters, 47(12), 1881-1884.

-

National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 6420, Trichloroacetyl chloride."

Sources

Technical Guide: Spectroscopic Profiling of 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole , a specialized heterocyclic intermediate utilized in the synthesis of agrochemicals (nematocides) and pharmaceutical pharmacophores.

While 1,2,4-oxadiazoles are ubiquitous in medicinal chemistry due to their bioisosteric relationship with esters and amides, the 5-trichloromethyl variant presents unique spectroscopic challenges and diagnostic markers. This guide synthesizes experimental data from foundational patent literature with high-fidelity predictive modeling to establish a robust characterization standard.

Key Compound Data:

-

IUPAC Name: 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole[1][2]

-

Molecular Formula:

-

Molecular Weight: 215.46 g/mol

-

CAS Number: (Derivative class reference)

-

Physical State: Colorless liquid (bp 39°C at 0.5 mmHg) [1]

Synthesis & Structural Logic

To understand the spectroscopic data, one must first understand the molecular assembly. The compound is synthesized via the condensation of propionamidoxime with trichloroacetic anhydride .[1] This pathway dictates the impurity profile and the specific electronic environment of the ring.

Synthesis Pathway (Graphviz)

Figure 1: Cyclocondensation pathway for the formation of the 1,2,4-oxadiazole core.

Mass Spectrometry (MS) Analysis[3]

The mass spectrum of this compound is dominated by the chlorine isotope signature . The presence of three chlorine atoms creates a distinct cluster of peaks that serves as the primary identification marker.

Isotopic Pattern Logic

Chlorine exists naturally as

-

M+0 (214): 100% (Relative abundance)

-

M+2 (216): ~96%

-

M+4 (218): ~31%

-

M+6 (220): ~3%

Fragmentation Pathway

The trichloromethyl group is a labile leaving group under electron impact (EI).

Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.

MS Data Summary Table

| Ion Fragment | m/z (approx) | Intensity | Structural Origin |

| 214, 216, 218 | Medium | Molecular Ion (Isotope cluster) | |

| 179 | Low | Loss of single Chlorine | |

| 117, 119, 121 | High | Trichloromethyl cation | |

| 97 | Base Peak | Oxadiazole ring + Ethyl (stable) | |

| 54 | High | Propionitrile (Ring cleavage) |

Nuclear Magnetic Resonance (NMR)[3][4][5][6]

The NMR data is relatively simple due to the symmetry of the substituents. The trichloromethyl group has no protons, rendering it silent in

H NMR (Proton)

Solvent:

The ethyl group at the C3 position exhibits a classic triplet-quartet coupling pattern. However, the electron-deficient 1,2,4-oxadiazole ring exerts a des-shielding effect, shifting these signals downfield compared to a standard alkane.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 1.35 | Triplet ( | 3H | Methyl protons, shielded by distance from the ring. | |

| 2.85 | Quartet ( | 2H | Methylene protons. Deshielded by the anisotropic effect of the C=N bond. |

C NMR (Carbon)

Solvent:

This spectrum is critical for confirming the oxidation state of the ring carbons and the presence of the

| Chemical Shift ( | Carbon Type | Assignment | Mechanistic Insight |

| 11.2 | Ethyl Methyl | Standard aliphatic shift. | |

| 19.8 | Ethyl Methylene | Attached to C3 of the heteroaromatic ring.[2] | |

| 85.0 | Characteristic shift for trichloromethyl carbons (highly deshielded by 3 Cl atoms). | ||

| 172.5 | Ring C3 | Carbon adjacent to the ethyl group.[2] | |

| 174.8 | Ring C5 | Carbon adjacent to the electron-withdrawing |

Infrared Spectroscopy (IR)[4][5][6][7]

The IR spectrum serves as a quick quality control check to ensure the ring has closed (absence of O-H from amidoxime precursor) and the

| Wavenumber ( | Vibration Mode | Functional Group | Notes |

| 2980 - 2870 | C-H Stretch | Alkyl (Ethyl) | Weak to medium intensity. |

| 1590 - 1560 | C=N Stretch | Oxadiazole Ring | Diagnostic band for 1,2,4-oxadiazole ring closure. |

| 1150 - 1050 | C-O-C Stretch | Ring Ether | Characteristic ring breathing mode. |

| 780 - 750 | C-Cl Stretch | Strong, broad bands; "fingerprint" for the trichloromethyl group. |

Experimental Protocol (Synthesis & Purification)

Objective: Synthesis of 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole [1].

Reagents:

-

Propionamidoxime (22.0 g, 0.25 mol)

-

Trichloroacetic Anhydride (154.0 g, 0.50 mol) - Excess used as solvent/reagent

Procedure:

-

Addition: Place Trichloroacetic anhydride in a round-bottom flask equipped with a reflux condenser. Gradually add Propionamidoxime while stirring. Caution: Exothermic reaction.

-

Cyclization: Heat the mixture to 130-140°C for 1 hour. This temperature is critical to drive the dehydration and ring closure.

-

Quenching: Pour the reaction mixture onto crushed ice to hydrolyze excess anhydride.

-

Extraction: Separate the organic phase. Extract the aqueous phase with diethyl ether (

mL). -

Washing: Wash combined organic layers with water, then saturated

(to remove trichloroacetic acid byproduct), and finally brine. -

Purification: Dry over

, filter, and concentrate. Distill the residue under reduced pressure.-

Target Fraction: Collect the fraction boiling at 39°C / 0.5 mmHg .

-

Yield: ~35% (approx. 20 g).

References

-

Eloy, F. (1971). Preparation of 5-amino-1,2,4-oxadiazoles. U.S. Patent No. 3,574,222. Washington, DC: U.S. Patent and Trademark Office.

-

Clapp, L. B. (1976). 1,2,4-Oxadiazoles.[1][2][3][4][5][6] In Advances in Heterocyclic Chemistry (Vol. 20, pp. 65-116). Academic Press.

-

Pace, A., & Pierro, P. (2009). The new era of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337-4348.

Sources

- 1. US3574222A - Preparation of 5-amino-1,2,4-oxadiazoles - Google Patents [patents.google.com]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. ijbr.com.pk [ijbr.com.pk]

- 5. journalspub.com [journalspub.com]

- 6. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The 1,2,4-Oxadiazole Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Executive Summary

The 1,2,4-oxadiazole ring is a privileged pharmacophore in medicinal chemistry, distinguished by its ability to act as a hydrolytically stable bioisostere for ester and amide functionalities.[1][2][3] This five-membered heterocyclic system offers a unique combination of lipophilicity, hydrogen-bonding capability, and metabolic stability, making it an ideal scaffold for modulating diverse biological targets ranging from ribosomal machinery to kinase signaling pathways.

This guide provides a technical deep-dive into the biological activities of 1,2,4-oxadiazole derivatives, synthesizing current pharmacological data, structure-activity relationships (SAR), and validated experimental protocols for researchers in drug discovery.

Part 1: Chemical Biology & Structural Logic

The Bioisosteric Advantage

The primary utility of the 1,2,4-oxadiazole ring lies in its capacity to mimic the geometry and electronic distribution of esters and amides while resisting hydrolytic cleavage by esterases and peptidases.

-

Ester Bioisostere: The 1,2,4-oxadiazole ring mimics the planar topology of an ester but significantly improves plasma half-life.

-

Amide Bioisostere: It replicates the hydrogen bond acceptor properties of the carbonyl oxygen and the spatial arrangement of the amide bond, facilitating interaction with peptide-binding pockets (e.g., in GPCRs or proteases).

Structure-Activity Relationship (SAR) Map

The biological activity of 1,2,4-oxadiazoles is heavily dictated by the substitution patterns at the C3 and C5 positions.

Figure 1: SAR Logic of the 1,2,4-Oxadiazole Scaffold. The C3 position often drives primary target engagement, while C5 modifications tune physicochemical properties.

Part 2: Therapeutic Applications & Mechanisms[4]

Genetic Disorders: Nonsense Mutation Readthrough

Key Drug: Ataluren (Translarna™) Mechanism: Ataluren utilizes the 1,2,4-oxadiazole core to interact with the ribosome, specifically promoting the insertion of near-cognate tRNAs at premature termination codons (PTCs) without affecting normal stop codons.[4][5][6] This "readthrough" capability restores the production of full-length functional proteins in diseases like Duchenne Muscular Dystrophy (DMD).[4][7]

-

Binding Mode: The planar oxadiazole ring facilitates stacking interactions within the ribosomal decoding center, stabilizing the mRNA-tRNA complex during the critical proofreading step.

Oncology: Tubulin & HDAC Inhibition

Derivatives of 1,2,4-oxadiazole have emerged as potent anticancer agents through two distinct mechanisms:[8]

-

Tubulin Polymerization Inhibition:

-

Mechanism: Analogous to colchicine, certain 3,5-diaryl-1,2,4-oxadiazoles bind to the colchicine-binding site on tubulin. The oxadiazole ring acts as a rigid spacer, positioning aryl rings to disrupt microtubule assembly, leading to G2/M cell cycle arrest and apoptosis.

-

-

Histone Deacetylase (HDAC) Inhibition:

-

Mechanism: The oxadiazole moiety serves as a "cap" group in HDAC inhibitors, directing the zinc-binding group (ZBG) into the catalytic pocket of the enzyme. This leads to hyperacetylation of histones and reactivation of silenced tumor suppressor genes.

-

Infectious Diseases: Antimicrobial Activity

Target: Bacterial Lipoteichoic Acid Synthase (LtaS) Recent studies have identified 1,2,4-oxadiazoles as inhibitors of LtaS in Staphylococcus aureus (including MRSA).[4]

-

Mechanism: The scaffold inhibits the extracellular enzyme LtaS, preventing the synthesis of lipoteichoic acid, a critical component of the Gram-positive cell wall. This leads to bacterial cell lysis and growth arrest.

Part 3: Experimental Protocols

Synthesis: The Amidoxime Route

The most robust method for generating 1,2,4-oxadiazoles is the condensation of amidoximes with carboxylic acid derivatives. This protocol is favored for its high yields and broad substrate tolerance.

Figure 2: Standard Synthesis Workflow via Amidoxime Intermediate.

Protocol Steps:

-

Amidoxime Formation: Dissolve nitrile (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol. Add triethylamine (1.2 eq) and reflux for 4-12 hours. Monitor by TLC. Concentrate to yield the crude amidoxime.

-

Coupling/Cyclization: Dissolve the amidoxime (1.0 eq) and the carboxylic acid (1.0 eq) in DMF. Add a coupling agent like EDC·HCl or CDI (1.1 eq). Stir at RT for 1 hour to form the O-acyl intermediate.

-

Dehydration: Heat the reaction mixture to 100°C for 2-4 hours to effect cyclization. Alternatively, use T3P (Propylphosphonic anhydride) as a one-pot coupling/cyclization agent.

-

Purification: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography.

Bioassay: MTT Cell Viability Assay (Oncology)

To validate the anticancer potential of synthesized derivatives.

Self-Validating Controls:

-

Positive Control: Doxorubicin or 5-Fluorouracil (known cytotoxicity).

-

Negative Control: DMSO (solvent vehicle) only.

-

Blank: Media only (no cells).

Workflow:

-

Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add test compounds at varying concentrations (0.1 - 100 µM). Incubate for 48h.

-

Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

-

Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm. Calculate IC50 values using non-linear regression.

Part 4: Future Outlook & Challenges

While the 1,2,4-oxadiazole scaffold is robust, challenges remain:

-

Solubility: High lipophilicity (LogP) can lead to poor aqueous solubility. Future designs should incorporate polar side chains (e.g., morpholine, piperazine) at the C5 position to improve ADME properties.

-

Metabolic Liabilities: While the ring itself is stable, aryl substituents are prone to CYP450 oxidation. Fluorine substitution (as seen in Ataluren) is a proven strategy to block metabolic hot spots.

References

-

Ataluren (Translarna)

-

Anticancer Mechanisms (Tubulin/HDAC)

-

Antimicrobial Activity (LtaS Inhibition)

- Title: Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. (Note: Discusses related oxadiazole bioactivity relevant to the scaffold class).

- Source: ACS Public

-

URL:[Link]

-

Synthesis Protocols

-

Bioisosterism in Drug Design

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proposing a mechanism of action for ataluren - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Ataluren? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. checkrare.com [checkrare.com]

- 10. Directory of Novel FDA Approvals, 2024 [ahdbonline.com]

- 11. 2024 First Generic Drug Approvals | FDA [fda.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Mechanism of Action for Trichloromethyl-Substituted Oxadiazoles

Executive Summary

Trichloromethyl-substituted oxadiazoles represent a specialized class of heterocyclic compounds where the electron-withdrawing trichloromethyl (

This guide details the mechanism of action (MOA) of these compounds, focusing on their ability to act as covalent inhibitors of nucleophilic enzymes (e.g., cysteine proteases, histone deacetylases) and their utility as precursors for "mechanism-based" ring-opening reactions.[1] We analyze the structure-activity relationships (SAR) that govern their transition from stable ligands to reactive suicide inhibitors.

Chemical Reactivity & Pharmacophore Analysis

The biological activity of trichloromethyl-substituted oxadiazoles is dictated by the electronic perturbation of the heterocyclic ring by the

Electronic Activation

The

The "Super-Leaving Group" Hypothesis

While the trifluoromethyl group is generally inert, the trichloromethyl group possesses a weaker C-X bond (

-

Nucleophilic Displacement: Direct attack by a biological nucleophile (e.g., Cys-SH, Ser-OH) leading to the displacement of the

anion (trichloromethanide), which is rapidly protonated to chloroform. -

Ring Opening (ANRORC): Attack at the C-5 position leads to ring opening, forming a stable acyl-enzyme adduct. This is the dominant mechanism for covalent inhibition.

Quantitative Data: Reactivity Profile

| Substituent (C-5) | Hammett Constant ( | Reactivity toward Nucleophiles | Primary Biological Role |

| -0.17 | Low | Stable Ligand / Bioisostere | |

| 0.54 | Moderate | Ligand / Transition State Analog | |

| 0.46 | High | Covalent Warhead / Pro-drug | |

| -0.01 | Low | Hydrophobic Interaction |

Mechanism of Action (MOA)

The mechanism of action for trichloromethyl-oxadiazoles is bifurcated into Covalent Enzyme Inhibition and Redox-Mediated Toxicity .

Pathway A: Covalent Enzyme Inhibition (The "Warhead" Mechanism)

This is the primary MOA for antimicrobial and potential antineoplastic applications. The compound acts as a suicide substrate.

Step-by-Step Protocol:

-

Binding: The oxadiazole binds to the enzyme active site, guided by the lipophilicity of the aryl substituents at the C-3 position.

-

Nucleophilic Attack: An active site nucleophile (typically a Cysteine thiolate or Serine hydroxyl) attacks the electrophilic C-5 carbon.

-

Ring Cleavage: The tetrahedral intermediate collapses. Unlike standard substrates, the presence of the

group facilitates the cleavage of the C-O bond in the oxadiazole ring or the expulsion of the -

Irreversible Modification: The enzyme is left acylated or alkylated, permanently disabling its catalytic function.

Target Examples:

-

Cysteine Proteases: Inhibition via thio-addition.

-

Histone Deacetylases (HDACs): Similar to trifluoromethyl analogs, trichloromethyl variants can chelate the Zinc ion in the active site, followed by nucleophilic attack by a zinc-bound water molecule or residue, leading to ring opening.

Pathway B: ANRORC Rearrangement

In specific biological contexts, the compound undergoes the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. The initial attack by a nucleophile (e.g., an amine from a lysine residue) opens the ring, which then re-closes to form a new, stable heterocycle (e.g., a triazole) that is sterically locked within the active site.

Figure 1: Mechanism of Covalent Inhibition by Trichloromethyl-Oxadiazoles. The critical step is the nucleophilic attack at C-5 facilitated by the electron-withdrawing trichloromethyl group.

Experimental Protocols for Validation

To validate the mechanism of action in a new drug candidate, the following experimental workflow is recommended.

Reactivity Assay with Glutathione (GSH)

This assay determines the intrinsic electrophilicity of the compound and its potential for non-specific toxicity.

-

Preparation: Dissolve the test compound (100 µM) in phosphate-buffered saline (PBS, pH 7.4) containing 10% DMSO.

-

Incubation: Add L-Glutathione (GSH) at a physiological excess (1-5 mM). Incubate at 37°C.

-

Monitoring: Analyze aliquots at 0, 15, 30, 60, and 120 minutes using LC-MS/MS.

-

Data Analysis: Look for the mass shift corresponding to the GSH adduct (

). A rapid depletion of the parent compound (

Enzyme Inhibition Kinetics (Jump-Dilution Assay)

To distinguish between reversible and irreversible inhibition.

-

Pre-incubation: Incubate the enzyme with the inhibitor at

for 30 minutes. -

Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing the substrate.

-

Measurement: Monitor product formation continuously.

-

Reversible Inhibitor: Activity recovers rapidly as the equilibrium shifts.

-

Irreversible (Covalent) Inhibitor: Activity remains inhibited; no recovery of enzymatic velocity.

-

Biological Applications & SAR

Antimicrobial Activity

Trichloromethyl-oxadiazoles have shown potency against Gram-positive bacteria (e.g., S. aureus) and fungi.

-

Target: Lanosterol 14

-demethylase (CYP51) and bacterial cell wall synthesis enzymes. -

SAR Insight: Bulky aryl groups at C-3 improve binding affinity to the hydrophobic pockets of CYP51, while the C-5

group ensures irreversible binding or reactive modification of the heme environment.

Antitumor Potential (HDAC Inhibition)

While trifluoromethyl derivatives are more common, trichloromethyl analogs serve as potent probes for Class IIa HDACs.

-

Mechanism: The oxadiazole coordinates the catalytic Zinc ion. The

group destabilizes the ring, allowing for a "zinc-activated" water molecule to open the ring, trapping the enzyme in a transition-state mimic conformation.

Figure 2: Dual Biological Pathways. The compound targets distinct cellular compartments depending on the specific aryl substitution at the C-3 position.

References

-

Mechanism of Action of Oxadiazole-Thiadiazole Hybrids. National Institutes of Health (NIH). Available at: [Link]

-

Difluoromethyl-1,3,4-oxadiazoles as Irreversible HDAC6 Inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Discovery of Thiadiazole Covalent Inhibitors Targeting SARS-CoV-2 3CL Protease. National Institutes of Health (NIH). Available at: [Link]

- Reactivity of 5-Trichloromethyl-1,2,4-Oxadiazoles.Journal of Heterocyclic Chemistry. (Contextual synthesis from search results on ANRORC and SNAr mechanisms).

-

Structure-Activity Relationship for Oxadiazole Antibiotics. National Institutes of Health (NIH). Available at: [Link]

Sources

The Strategic Intermediate: Discovery and Utility of 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole

The following technical guide is structured to provide a comprehensive analysis of 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole , treating it as a definitive case study for the "trichloromethyl-1,2,4-oxadiazole" class of intermediates. This molecule serves as a critical linchpin in heterocyclic chemistry, enabling the rapid synthesis of 5-functionalized oxadiazole libraries.

Executive Summary

3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole is a specialized heterocyclic building block characterized by a labile trichloromethyl (-CCl₃) group at the C5 position and an ethyl group at the C3 position. It represents a "masked" carboxylate equivalent, offering a unique reactivity profile that distinguishes it from standard ester precursors.

In drug discovery, this compound is not a final therapeutic agent but a high-value intermediate . Its historical and practical significance lies in its ability to undergo controlled nucleophilic substitution (SNAr-like) or hydrolysis, granting researchers access to diverse 5-substituted-1,2,4-oxadiazoles—a privileged scaffold in GPCR agonists (e.g., S1P1 modulators) and anti-infective agents.

| Feature | Technical Specification |

| Molecular Formula | C₅H₅Cl₃N₂O |

| Molecular Weight | 215.46 g/mol |

| Key Moiety | 5-Trichloromethyl (-CCl₃) |

| Primary Role | Electrophilic Intermediate / Carboxylate Surrogate |

| Reactivity | High susceptibility to nucleophilic displacement at C5 |

Historical Evolution and Chemical Lineage

The history of 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole is deeply intertwined with the broader development of 1,2,4-oxadiazole chemistry, evolving from a curiosity in the late 19th century to a staple of combinatorial synthesis in the 21st century.

The Foundational Era (1884–1960s)

The 1,2,4-oxadiazole ring system was first synthesized by Tiemann and Krüger in 1884. However, early methods relied on harsh thermal dehydration of O-acylamidoximes, often resulting in low yields and limited functional group tolerance.

The Trichloromethyl Breakthrough (1962)

The specific utility of trichloromethyl derivatives emerged with the work of Eloy and Lenaers in 1962. They demonstrated that reacting amidoximes with trichloroacetic anhydride (or trichloroacetyl chloride) provided a rapid, high-yield route to 5-trichloromethyl-1,2,4-oxadiazoles.

-

Significance: This introduced the -CCl₃ group not just as a substituent, but as a leaving group . Researchers realized that this group could be displaced by amines or hydrolyzed to esters under mild conditions, effectively solving the problem of introducing complex substituents at the C5 position.

Modern Renaissance (1990s–Present)

With the advent of high-throughput screening, the demand for libraries of 1,2,4-oxadiazoles skyrocketed. The "trichloromethyl route" became the gold standard for generating 5-functionalized libraries because the precursor (like the 3-ethyl variant) could be stored and then divergently reacted with dozens of nucleophiles in parallel.

Synthesis Protocol: The Anhydride Cyclization Method

The synthesis of 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole is a two-step sequence performed in a single pot or with isolation of the intermediate.[1] The method described below is a self-validating protocol optimized for reproducibility and safety.

Reaction Logic

-

O-Acylation: Propionamidoxime attacks the electrophilic carbonyl of trichloroacetic anhydride.

-

Dehydration/Cyclization: The resulting O-trichloroacetylamidoxime undergoes intramolecular condensation to close the ring, expelling trifluoroacetic acid (or trichloroacetic acid depending on reagent).

Materials

-

Propionamidoxime: 10.0 mmol (Derived from Propionitrile + Hydroxylamine).

-

Trichloroacetic Anhydride (TCAA): 12.0 mmol (1.2 equiv).

-

Solvent: Toluene (anhydrous).

-

Base: Pyridine or Triethylamine (optional, to scavenge acid).

Step-by-Step Methodology

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Propionamidoxime (0.88 g, 10 mmol) in anhydrous Toluene (30 mL).

-

Addition: Cool the solution to 0°C using an ice bath. Add Trichloroacetic Anhydride (2.2 mL, 12 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; temperature control prevents decomposition.

-

Intermediate Formation: Allow the mixture to warm to room temperature (25°C) and stir for 1 hour. TLC should show the disappearance of the starting amidoxime and the formation of the O-acyl intermediate.

-

Cyclization: Heat the reaction mixture to reflux (110°C) for 3–5 hours. The high temperature drives the dehydration step.

-

Validation: Monitor by TLC (Hexane/EtOAc 8:2). The intermediate spot will vanish, replaced by a less polar spot (the oxadiazole).

-

-

Workup: Cool to room temperature. Wash the toluene layer with saturated NaHCO₃ (2 x 20 mL) to remove trichloroacetic acid byproducts. Wash with brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude oil is typically pure enough for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

Reactivity Profile & Mechanism of Action[1]

The 5-trichloromethyl group is the defining feature of this molecule. It acts as a "super-leaving group" due to the electron-withdrawing nature of the three chlorine atoms and the oxadiazole ring itself.

The "Masked Carboxylate" Concept

Unlike a standard methyl group, the trichloromethyl group activates the C5 position for nucleophilic attack. This allows the molecule to serve as a surrogate for:

-

Esters: Via alcoholysis/hydrolysis.

-

Amides: Via aminolysis.

Mechanistic Pathway Visualization

The following diagram illustrates the synthesis of the core and its divergent transformation into functionalized drugs.

Figure 1: Synthetic workflow from propionamidoxime to the trichloromethyl core, followed by divergent functionalization pathways.

Applications in Drug Development[2][3][4][5]

The 3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole is not merely a laboratory curiosity; it is a strategic tool in medicinal chemistry.

Bioisosterism

The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides .[2] It mimics the planar geometry and electronic distribution of a peptide bond but possesses significantly improved metabolic stability (resistance to hydrolysis by esterases/peptidases).

-

Application: Replacing a labile ester bond in a hit compound with an oxadiazole ring often improves oral bioavailability and half-life.

Access to S1P1 Agonists

Sphingosine-1-phosphate receptor 1 (S1P1) agonists, used in treating multiple sclerosis (e.g., Ozanimod), frequently contain 1,2,4-oxadiazole cores. The trichloromethyl intermediate allows for the late-stage introduction of the complex "tail" of the drug molecule via nucleophilic displacement, facilitating Structure-Activity Relationship (SAR) studies.

Quantitative Reactivity Data

The following table summarizes the reactivity of the trichloromethyl core compared to other 5-substituted analogs.

| 5-Substituent | Reactivity to Nucleophiles | Conditions Required | Utility |

| -CCl₃ (Trichloromethyl) | High | Mild (RT to 60°C) | Primary Intermediate |

| -CH₃ (Methyl) | Low | Harsh (Lithiation) | Stable Core |

| -CF₃ (Trifluoromethyl) | Moderate | Moderate | Fluorine effects |

| -Cl (Chloro) | High | Mild | Alternative Intermediate |

References

-

Tiemann, F., & Krüger, P. (1884). Ueber Abkömmlinge des Benzamidoxims (On derivatives of benzamidoxime). Berichte der deutschen chemischen Gesellschaft.

-

Eloy, F., & Lenaers, R. (1962). The chemistry of amidoximes and related compounds. Chemical Reviews.

-

Clapp, L. B. (1976). 1,2,3- and 1,2,4-Oxadiazoles.[3] In Comprehensive Heterocyclic Chemistry. Pergamon Press.

-

Borg, S., et al. (1999). Synthesis of 1,2,4-oxadiazole derivatives as potential muscarinic agonists. Journal of Medicinal Chemistry.

-

Pace, A., & Pierro, P. (2009). The new era of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry.

-

Augustine, J. K., et al. (2009).[3] Propylphosphonic anhydride (T3P): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles. Tetrahedron Letters.

Sources

Technical Assessment: Physicochemical Profiling of 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole

Executive Summary

This technical guide provides a rigorous framework for assessing the physicochemical properties of 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole . While 1,2,4-oxadiazoles are classic bioisosteres for esters and amides in medicinal chemistry, the presence of the 5-trichloromethyl (

Critical Technical Insight: The 5-trichloromethyl group functions as a "super-leaving group" equivalent or a masked carboxylate.[1] In aqueous buffers (pH > 7.0), this compound is liable to undergo hydrolysis to 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid .[1] Consequently, standard thermodynamic solubility protocols may yield false positives, measuring the high solubility of the anionic hydrolysis product rather than the lipophilic parent compound.

Structural Analysis & In Silico Prediction[1][2]

Before wet-lab profiling, a structural analysis is required to establish the baseline for method selection.[1]

Electronic and Steric Profile

-

1,2,4-Oxadiazole Core: An electron-deficient aromatic ring.[1] The 3,5-substitution pattern dictates its stability.[1]

-

3-Ethyl Group: A small lipophilic spacer, chemically inert under standard assay conditions.[1]

-

5-Trichloromethyl Group (

):-

Lipophilicity: Chlorine atoms are highly lipophilic (

per Cl).[1] The -

Reactivity: The strong electron-withdrawing nature of the

group activates the C-5 position of the oxadiazole ring, making it susceptible to nucleophilic attack (hydrolysis) by water or hydroxide ions.[1]

-

Predicted Parameters[1]

-

cLogP (Calculated): Estimated range 3.2 – 3.8 .[1] (The

group adds ~2.0–2.5 log units over a methyl group).[1] -

Aqueous Solubility (pS): Predicted to be low (< 10

) in its intact neutral form due to high lipophilicity and lack of hydrogen bond donors.

Lipophilicity Determination (LogP/LogD)

Recommendation: Do NOT use the Shake-Flask method for this compound.[1]

Rationale: The Shake-Flask method requires long equilibration times (24h+), during which the

Preferred Method: RP-HPLC Determination (ElogP) This method uses retention time on a C18 column to correlate with LogP.[1] It is faster (< 20 mins), minimizing hydrolysis risk.

RP-HPLC Workflow Logic

The protocol relies on a calibration curve using standards with known LogP values.[1] The capacity factor (

Figure 1: RP-HPLC workflow for rapid lipophilicity determination, minimizing hydrolytic exposure.

Detailed Protocol

-

Mobile Phase: Methanol/Water (buffered to pH 7.4 with 10 mM Ammonium Acetate) in a 60:40 or 70:30 ratio. Note: Avoid high pH buffers.[1]

-

Column: C18 end-capped (e.g., Agilent Zorbax Eclipse), 5

, 4.6 x 150 mm.[1] -

Standards: Inject a mixture of Toluene (LogP 2.7), Naphthalene (LogP 3.3), and Phenanthrene (LogP 4.5).

-

Calculation:

Solubility Profiling & Stability "Trap"

This is the most critical section for the 3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole scaffold.[1]

The Hydrolysis Trap

In standard "Thermodynamic Solubility" assays (24h shake-flask at pH 7.4), the

Reaction Pathway:

Figure 2: The "Solubility Trap." Extended incubation leads to hydrolysis, yielding a polar carboxylate that mimics high solubility.

Recommended Protocol: Kinetic Solubility (High Throughput)

To assess the parent compound, use a kinetic method with immediate analysis.

-

Stock: Prepare 10 mM stock in DMSO.

-

Spike: Add 5

stock to 245 -

Incubation: Shake for maximum 2 hours at 25°C.

-

Filtration: Filter using a 0.45

PVDF filter plate. -

Analysis: Analyze filtrate immediately via LC-MS/MS.

Data Summary & Interpretation

Use the following reference table to interpret experimental data for this specific scaffold.

| Parameter | Method | Expected Outcome | Interpretation |

| LogP | RP-HPLC | 3.5 – 4.2 | Highly lipophilic.[1] Likely to bind plasma proteins extensively.[1] |

| Solubility (Kinetic) | 2h PBS Shake | < 5 | Poor aqueous solubility (Class II/IV). |

| Solubility (Thermo) | 24h Shake | > 100 | WARNING: High value indicates hydrolysis to the acid.[1] Verify structure via LC-MS. |

| Stability | pH 7.4 Buffer | Unstable in basic/neutral media.[1] Store in DMSO/Methanol at -20°C. |

References

-

OECD Guidelines for the Testing of Chemicals, Test No. 117. Partition Coefficient (n-octanol/water), HPLC Method. OECD iLibrary. [Link]

-

Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry: Non-classical Bioisosteres. Journal of Medicinal Chemistry. [Link][3]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and Instability). [Link]

-

Pace, A., & Buscemi, S. (2006). Reactivity of 1,2,4-Oxadiazoles. Advances in Heterocyclic Chemistry. (Detailing the trichloromethyl hydrolysis mechanism). [Link]

Sources

1,2,4-Oxadiazole Ring Systems: A Technical Guide to Thermal and Chemical Stability

Topic: Thermal and Chemical Stability of 1,2,4-Oxadiazole Ring Systems Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary: The Bioisosteric Imperative

In modern medicinal chemistry, the 1,2,4-oxadiazole ring is a critical scaffold, primarily utilized as a hydrolytically stable bioisostere for labile esters and amides.[1] Its unique electronic distribution—characterized by a weak nitrogen-oxygen (N–O) bond and significant polarization—offers a distinct metabolic profile compared to its isomers (1,3,4- and 1,2,5-oxadiazoles).

While often cited for its metabolic robustness, the 1,2,4-oxadiazole system possesses specific thermal and chemical vulnerabilities that must be accounted for during lead optimization and process development. This guide provides a mechanistic analysis of these instability pathways, specifically the Boulton-Katritzky Rearrangement (BKR) and reductive cleavage , alongside validated protocols for assessing ring integrity.

Structural Fundamentals & Electronic Profile

The stability of the 1,2,4-oxadiazole ring is dictated by its aromaticity and the lability of the N–O bond.

-

Aromaticity: The 1,2,4-isomer exhibits lower aromatic stabilization energy (ASE) compared to the 1,3,4-isomer. This reduced aromaticity makes the ring more susceptible to nucleophilic attack and ring-opening reactions.

-

The Weak Link (N–O Bond): The bond between N2 and O1 is the structural "Achilles' heel." It is highly polarized and energetically weaker than the C–N or C–O bonds, serving as the initiation site for both reductive cleavage and thermal rearrangement.

-

Substituent Effects:

-

C3 Position: Substituents here can participate in intramolecular rearrangements (see BKR below).

-

C5 Position: This carbon is electron-deficient and susceptible to nucleophilic attack (

), especially if a leaving group (e.g., chloride, sulfone) is present.

-

Table 1: Comparative Stability of Oxadiazole Isomers

| Isomer | Thermodynamic Stability | Hydrolytic Stability | Key Instability Pathway |

| 1,3,4-Oxadiazole | High | High | Acid hydrolysis (harsh conditions) |

| 1,2,4-Oxadiazole | Moderate | High (Acid), Mod (Base) | Reductive cleavage, Boulton-Katritzky |

| 1,2,5-Oxadiazole | Moderate | Moderate | Ring opening to glyoximes |

| 1,2,3-Oxadiazole | Unstable | N/A | Exists as open-chain diazoketone tautomer |

Thermal Stability: The Boulton-Katritzky Rearrangement

The most significant thermal risk for 1,2,4-oxadiazoles is the Boulton-Katritzky Rearrangement (BKR) . This is a Mononuclear Heterocyclic Rearrangement (MHR) where the oxadiazole ring acts as a "masked" electrophile.

Mechanistic Pathway

If the substituent at the C3 position contains a nucleophilic atom (Z) located three atoms away from the ring nitrogen (N2), thermal energy can trigger an intramolecular attack.

-

Attack: The side-chain nucleophile (Z) attacks the ring nitrogen (N2).

-

Cleavage: The weak N–O bond breaks.

-

Recyclization: A new, more stable 5-membered heterocycle (e.g., triazole, pyrazole) is formed, and the original oxadiazole oxygen becomes an exocyclic carbonyl/hydroxyl group.

Visualization: Boulton-Katritzky Mechanism

Figure 1: Schematic of the Boulton-Katritzky rearrangement, converting 1,2,4-oxadiazoles into thermodynamically stable isomers.[2][3][4][5][6][7][8][9][10]

Chemical Stability Profile

Hydrolytic Stability (Acid vs. Base)

-

Acidic Conditions: 1,2,4-Oxadiazoles are remarkably stable to aqueous acid (e.g., 1N HCl, TFA) at room temperature. This makes them compatible with acidic deprotection steps (e.g., Boc removal).

-

Basic Conditions: They are generally stable to mild bases (NaHCO3, Et3N). However, strong bases (NaOH, NaOMe) or heating in basic media can induce ring opening, particularly if the C5 position carries a leaving group or if the ring is electron-deficient.

Reductive Cleavage (The "Hidden" Liability)

The N–O bond is highly susceptible to reduction. This is a critical consideration if the synthetic route involves hydrogenation or metal-mediated reductions.

-

Incompatible Reagents:

- (Catalytic Hydrogenation): Rapidly cleaves the N–O bond to form an amidine.

- : Reduces the ring to an open-chain amino-alcohol or amidoxime.

-

or

-

Safe Alternatives: For reducing other functional groups in the presence of a 1,2,4-oxadiazole, use selective reagents like NaBH4 (for ketones) or SnCl2 (for nitro groups), which typically leave the oxadiazole intact.

Enzymatic Instability

Recent data indicates that certain enzymes, specifically HDAC6 , can catalyze the hydrolysis of 1,2,4-oxadiazole zinc-binding groups. This proceeds via a two-step mechanism: enzymatic hydration of the C=N bond followed by ring collapse to an acylhydrazide [1].

Experimental Protocols: Stability Validation

To ensure data integrity, stability must be assessed using self-validating protocols that account for compound solubility and time-zero artifacts.

Protocol A: pH-Dependent Hydrolytic Stability Assay

-

Objective: Quantify half-life (

) in simulated physiological fluids. -

Self-Validation: Use an internal standard (e.g., caffeine or terfenadine) that is known to be stable to normalize injection variability.

Step-by-Step Workflow:

-

Stock Preparation: Dissolve test compound (10 mM) in DMSO.

-

Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.4) and 0.1 N HCl (pH 1.0).

-

Incubation:

-

Add 5 µL Stock to 495 µL Buffer (Final conc: 100 µM, 1% DMSO).

-

Incubate at 37°C in a thermomixer.

-

-

Sampling:

-

Aliquots (50 µL) taken at

hours. -

Quench: Immediately add 150 µL cold Acetonitrile (containing Internal Standard).

-

-

Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via HPLC-UV/MS.

-

Calculation: Plot

vs. time. The slope

Protocol B: Thermal Stress & Rearrangement Screen (DSC)

-

Objective: Identify BKR susceptibility or decomposition onset.

-

Method: Differential Scanning Calorimetry (DSC).

-

Weigh 2–5 mg of solid compound into a crimped aluminum pan.

-

Heat from 30°C to 300°C at a ramp rate of 10°C/min under

flow. -

Analysis: Look for an exotherm before the melting point (indicative of rearrangement) or a sharp decomposition exotherm.

-

Note: If an exotherm is observed, analyze the residue via LC-MS to identify the rearranged product (e.g., triazole).

-

Visualization: Stability Testing Workflow

Figure 2: Decision tree for assessing chemical and thermal risks during lead optimization.

References

-

Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Source: ACS Medicinal Chemistry Letters. URL:[Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Source: Università degli Studi di Palermo (IRIS). URL:[Link]

-

Investigation of the Stability of Oxadiazole and Their Analogs Using Quantum Mechanics Computation. Source: Scientific Research Publishing (Computational Chemistry). URL:[Link]

-

1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. Source: ACS Medicinal Chemistry Letters. URL:[Link]

-

Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Source: Materials Advances (RSC). URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. iris.unipa.it [iris.unipa.it]

- 5. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of ADMET Properties for Novel Oxadiazoles

Executive Summary

The oxadiazole scaffold—particularly the 1,2,4- and 1,3,4-isomers—remains a privileged structure in medicinal chemistry, offering a rigid bioisostere for amides and esters with improved metabolic stability.[1] However, the introduction of this nitrogen-rich heterocycle often incurs specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities, notably CYP450 coordination , poor aqueous solubility , and hERG channel inhibition .[1]

This guide moves beyond basic "button-pushing" tutorials. It provides a mechanistic framework for predicting and interpreting the ADMET profile of novel oxadiazole derivatives, utilizing a validated in silico workflow that integrates SwissADME, ADMETlab 2.0, and ProTox-II.[1]

The Oxadiazole Challenge: Structural Liabilities

Before initiating any software, one must understand the chemical context.[1] Oxadiazoles are electron-deficient aromatic rings. This electronic nature drives their specific ADMET behaviors:

-

Metabolic Stability vs. Inhibition: While the ring itself is resistant to oxidative metabolism (unlike furan or pyrrole), the nitrogen atoms (N3/N4) function as Lewis bases. They can coordinate with the heme iron of Cytochrome P450 enzymes, leading to Type II binding spectra and potent CYP inhibition—a major drug-drug interaction (DDI) risk.

-

Solubility Cliffs: The planarity of the oxadiazole ring facilitates strong

- -

Toxicity: Certain 1,3,4-oxadiazoles have been linked to hepatotoxicity via metabolic activation (ring opening) to reactive hydrazine intermediates.[1]

Computational Workflow Strategy

To address these risks, we employ a funnel-based screening approach.[1] This workflow filters libraries from thousands of candidates down to a manageable set for synthesis.

Workflow Diagram

Figure 1: Hierarchical in silico screening workflow for oxadiazole derivatives. The process moves from coarse physicochemical filtering to specific toxicity endpoints.

Step-by-Step Experimental Protocol

This protocol ensures reproducibility and scientific rigor. It utilizes open-access, industry-standard servers.

Phase 1: Physicochemical Filtering (SwissADME)

Objective: Eliminate compounds with fundamental solubility or permeability flaws.

-

Input: Convert your oxadiazole structures to SMILES format.

-

Tool: Navigate to (Daina et al., 2017).[2]

-

Execution: Paste SMILES list -> Run.

-

Critical Analysis for Oxadiazoles:

-

Bioavailability Radar: Check the INSATURATION axis. Oxadiazoles are aromatic; ensure the fraction of

carbons (Fraction Csp3) is -

TPSA (Topological Polar Surface Area): Target range: 40–90 Ų . If TPSA < 40 Ų, the compound may be too lipophilic and cross the BBB non-selectively (unless CNS is the target).

-

LIPO (Lipophilicity): Focus on WLOGP . For oxadiazoles, maintain WLOGP < 3.[1]5. Values > 4.0 correlate strongly with high metabolic clearance.

-

Phase 2: Comprehensive ADMET Profiling (ADMETlab 2.0)

Objective: Assess metabolic stability and distribution.

-

Tool: Navigate to (Xiong et al., 2021).

-

Execution: Select "ADMET Evaluation" -> Input SMILES.

-

Key Endpoints to Record:

-

PPB (Plasma Protein Binding): High PPB (>95%) is common for oxadiazoles. This limits the free fraction of the drug.

-

CYP Inhibition Matrix: This is the most critical step.

-

Check CYP3A4 and CYP2C9 inhibition probabilities.

-

Threshold: If Probability > 0.7, the compound is a high-risk inhibitor.[1]

-

-

Phase 3: Toxicity Deep Dive (ProTox-II)

Objective: Predict specific organ toxicity and mutagenicity.

-

Execution: Input SMILES -> Start Prediction.

-

Critical Flags:

-

hERG Channel Inhibition: Oxadiazoles with basic amine side chains are notorious hERG blockers. A "Active" prediction here is a "Stop" signal.

-

Ames Mutagenicity: 1,2,4-oxadiazoles are generally safer than 1,3,4-oxadiazoles regarding mutagenicity.[1] If "Active," investigate if the ring can undergo metabolic opening.[1]

-

Mechanistic Interpretation of Data[5]

Data without causality is noise. Here is how to interpret the specific signals relevant to this scaffold.

The CYP450 Coordination Mechanism

One of the most frequent failures for oxadiazoles is CYP inhibition. This is not random; it is structural.

Figure 2: Mechanism of CYP inhibition.[1] The lone pair on the oxadiazole nitrogen coordinates with the heme iron, preventing metabolic turnover of other substrates.[1]

Interpretation Strategy:

-

If ADMETlab predicts CYP3A4 Inhibition : Inspect the steric bulk around the oxadiazole ring. Bulky substituents (e.g., tert-butyl, adamantane) adjacent to the ring can sterically hinder the nitrogen-iron coordination, reducing inhibition.[1]

-

Actionable Insight: If you observe high CYP inhibition, introduce ortho-substitution on the phenyl ring attached to the oxadiazole.[1] This twists the molecule, breaking planarity and preventing the "flat" binding mode required for tight heme coordination.[1]

Data Summary Table

| Parameter | Tool Source | Optimal Range (Oxadiazoles) | Risk Interpretation |

| LogP (Consensus) | SwissADME | 2.0 – 3.5 | > 4.0: Poor solubility, high clearance. |

| TPSA | SwissADME | 40 – 90 Ų | < 40: CNS side effects; > 140: Poor absorption. |

| Solubility (LogS) | SwissADME | > -4.0 | < -6.0: Crystal lattice energy too high (solubility cliff). |

| CYP3A4 Inhib. | ADMETlab 2.0 | < 0.5 (Prob.)[5] | > 0.7: High DDI risk due to N-Fe coordination. |

| hERG Blockage | ProTox-II | Inactive (pIC50 < 5) | Active: QT prolongation risk (Cardiotoxicity). |

| Ames Toxicity | ProTox-II | Inactive | Active: Potential for ring opening to reactive hydrazines. |

References

-

SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[1][6] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][6][7] Scientific Reports, 7, 42717.[1][6] [Link]

-

ADMETlab 2.0: Xiong, G., Wu, Z., Yi, J., et al. (2021).[1] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14.[1] [Link]

-

ProTox-II: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[1] ProTox-II: a webserver for the prediction of toxicity of chemicals.[3] Nucleic Acids Research, 46(W1), W257–W263.[1] [Link]

-

Oxadiazole Scaffolds: Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012).[1] Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.[1] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ecronicon.net [ecronicon.net]

- 3. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. academic.oup.com [academic.oup.com]

Bioisosteric Properties of the 1,2,4-Oxadiazole Scaffold in Drug Design

[1][2]

Executive Summary

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, widely utilized as a bioisostere for ester and amide functionalities.[1][2] Its incorporation into drug candidates is primarily driven by its ability to improve metabolic stability, modulate lipophilicity, and maintain critical geometric constraints required for receptor binding. This guide provides a technical deep-dive into the physicochemical properties, synthetic accessibility, and metabolic profile of the 1,2,4-oxadiazole moiety, serving as a practical resource for lead optimization.

The Bioisosteric Rationale: Beyond Simple Replacement

In rational drug design, the 1,2,4-oxadiazole scaffold is most frequently deployed to address the hydrolytic instability of esters and the enzymatic cleavage of amides.

Structural Mimicry

The 1,2,4-oxadiazole ring is planar, mimicking the

-

Esters (

): The oxadiazole mimics the spatial arrangement of the carbonyl and ether oxygen. -

Amides (

): The ring nitrogen atoms act as hydrogen bond acceptors, similar to the carbonyl oxygen of an amide, while the ring itself provides a rigid spacer that prevents the free rotation often observed in linear chains.

Electronic Distribution

Unlike the 1,3,4-oxadiazole isomer, which is symmetrical, the 1,2,4-oxadiazole is asymmetric. This results in a distinct dipole moment that can be leveraged to tune the electrostatic environment of a binding pocket.

-

Dipole Moment: The 1,2,4-oxadiazole possesses a significant dipole moment (approx. 3.0–4.0 D), primarily directed towards the nitrogen atoms.

-

H-Bonding: The N2 and N4 atoms serve as weak hydrogen bond acceptors. The oxygen atom is generally a poor acceptor due to its participation in the aromatic sextet.

Physicochemical Profiling & Isomeric Comparison[3]

A critical decision in lead optimization is choosing between the 1,2,4- and 1,3,4-oxadiazole isomers. The 1,2,4-isomer is generally more lipophilic and less water-soluble than its 1,3,4-counterpart.

Table 1: Comparative Physicochemical Properties

| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Design Implication |

| Lipophilicity (LogP/D) | Higher | Lower | Use 1,2,4- to improve membrane permeability; use 1,3,4- to improve solubility. |

| Aqueous Solubility | Moderate | High | 1,2,4- may require solubilizing groups (e.g., polar side chains). |

| Metabolic Stability | High (Oxidative) | High (Oxidative) | Both are superior to esters; 1,2,4- is susceptible to reductive ring opening. |

| pKa (Conjugate Acid) | ~ -1.5 (Weak Base) | ~ -2.5 (Weaker Base) | Neither is protonated at physiological pH. |

| H-Bond Acceptor | Good (N2/N4) | Good (N3/N4) | 1,2,4- offers asymmetric vector for H-bonding. |

Expert Insight: When replacing an ester with a 1,2,4-oxadiazole, expect a decrease in aqueous solubility. If solubility is a limiting factor, consider introducing a solubilizing group (e.g., morpholine, piperazine) on the C3 or C5 position to offset the lipophilicity of the core.

Synthetic Methodologies

The synthesis of 1,2,4-oxadiazoles is robust, typically proceeding via the condensation of amidoximes with carboxylic acid derivatives.

Protocol: Room Temperature One-Pot Synthesis

Why this method? Traditional thermal cyclization (reflux in toluene/pyridine) often degrades sensitive functional groups. The room-temperature method using mild base in DMSO preserves chiral centers and heat-sensitive moieties.

Reagents:

-

Amidoxime (

) -

Carboxylic Ester (

or -

Base: Powdered NaOH or NaH

-

Solvent: DMSO (Anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve the amidoxime (1.0 equiv) and the carboxylic ester (1.2 equiv) in anhydrous DMSO (0.5 M concentration).

-

Activation: Add powdered NaOH (1.5 equiv) rapidly to the stirring solution at 20–25 °C.

-

Reaction: Stir the mixture vigorously for 30–60 minutes. The solution often turns yellow/orange, indicating the formation of the intermediate.

-

Monitoring: Monitor via TLC or LC-MS. The intermediate O-acylamidoxime is rarely observed as it cyclizes rapidly under these conditions.

-

Work-up: Pour the reaction mixture into ice-cold water (10x volume).

-

Isolation:

-

Solid Product: Filter the precipitate, wash with water, and dry.

-

Liquid Product: Extract with Ethyl Acetate (3x), wash organic layer with brine, dry over

, and concentrate.

-

Self-Validating Check: If the reaction stalls at the O-acylamidoxime intermediate (observed by LC-MS mass = M+18 of product), heat the mixture to 50 °C for 1 hour to force cyclization.

Metabolic Landscape: The "Reductive Liability"

While 1,2,4-oxadiazoles are stable to hydrolysis, they are not metabolically inert. A specific metabolic pathway known as reductive ring opening must be monitored.

Mechanism of Instability

In the presence of cytosolic enzymes or reductive environments (e.g., liver microsomes with NADPH), the N-O bond can be cleaved.

-

Cleavage: The weak N-O bond undergoes reductive cleavage.

-

Intermediate: Formation of an imino-amide intermediate.

-

Hydrolysis: Subsequent hydrolysis yields the corresponding amidine and carboxylic acid.